3-Amino-5-(3-formylphenyl)benzoic acid
Description
3-Amino-5-(3-formylphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 3-formylphenyl substituent at the 5-position of the aromatic ring. For example, derivatives such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid (Figure 1) have been synthesized and evaluated for anticancer activity, demonstrating inhibition rates up to 92% against HeLa cell lines . The formyl group in the 3-formylphenyl substituent may facilitate the formation of Schiff bases, a common strategy in drug design to enhance bioactivity and target specificity.
Properties
IUPAC Name |
3-amino-5-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-8H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZGMFOERJPDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688868 | |
| Record name | 5-Amino-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-94-5 | |
| Record name | 5-Amino-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Formylation: The amino group is then formylated using formylating agents like formic acid or formamide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Formylating Agents: Formic acid, formamide.
Major Products:
Oxidation: 3-Amino-5-(3-carboxyphenyl)benzoic acid.
Reduction: 3-Amino-5-(3-hydroxyphenyl)benzoic acid.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Dye and Pigment Industry: Used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-formylphenyl)benzoic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents at the 5-position of the benzoic acid scaffold significantly influence physicochemical properties such as solubility, melting point, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Methylsulfonyl and trifluoromethyl groups increase acidity and lipophilicity, respectively, impacting drug absorption .
- Hydrogen Bonding : The methylcarbamoyl group contributes to higher melting points (225–228°C) via intermolecular hydrogen bonds .
- Reactivity : The formylphenyl group in the target compound may enhance reactivity in condensation reactions, useful for synthesizing bioactive derivatives .
Anticancer Activity
- Phenothiazin Derivatives: 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives exhibit potent anticancer activity (IC₅₀ = 5–22.9 µg/mL) against HeLa cells, attributed to the planar aromatic system and electron-deficient substituents enhancing DNA intercalation or enzyme inhibition .
Antioxidant and Cytotoxicity
- Derivatives with extended conjugated systems (e.g., phenothiazin) demonstrate dual cytotoxicity and antioxidant activity, likely due to radical scavenging by the amino and carboxylic acid groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
